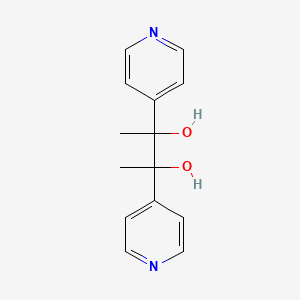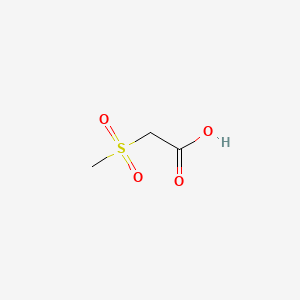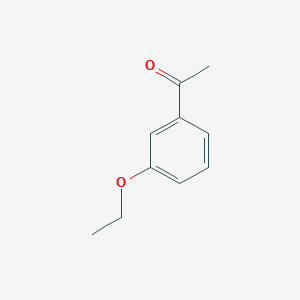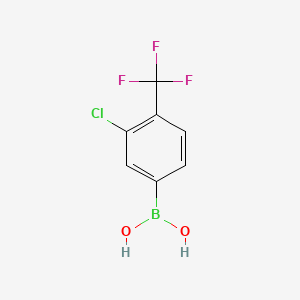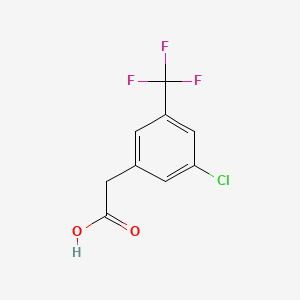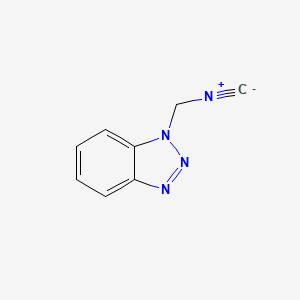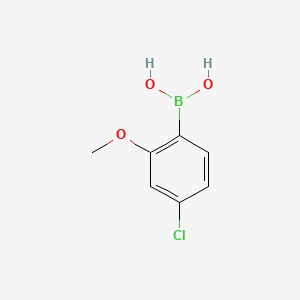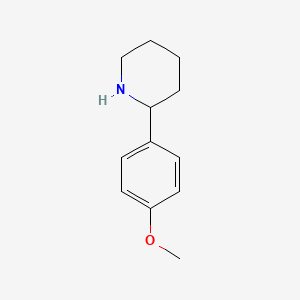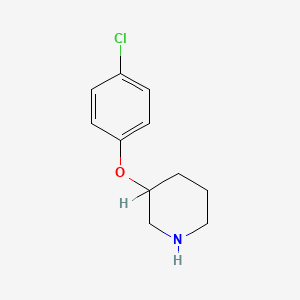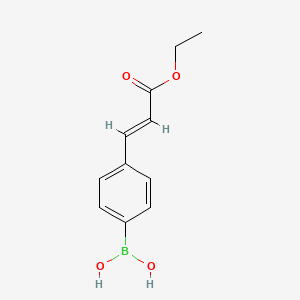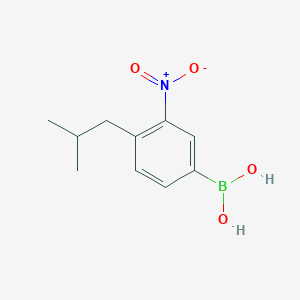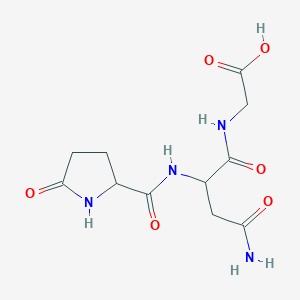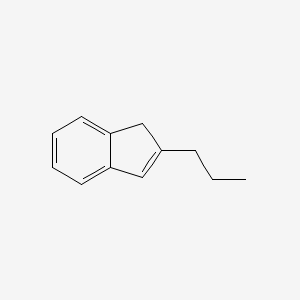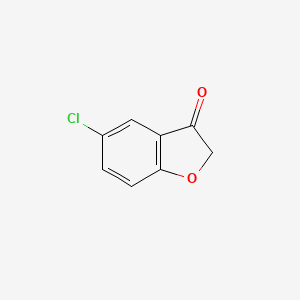
5-Chlorobenzofuran-3-one
概要
説明
5-Chlorobenzofuran-3-one is a chemical compound with the molecular formula C8H5ClO2 . It has a molecular weight of 168.58 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .
Molecular Structure Analysis
The molecular structure of 5-Chlorobenzofuran-3-one consists of a benzofuran ring with a chlorine atom attached at the 5th position . The exact structural details can be obtained from resources like ChemSpider .
Physical And Chemical Properties Analysis
5-Chlorobenzofuran-3-one is a solid at room temperature . It has a density of 1.289±0.06 g/cm3 . More specific physical and chemical properties may be obtained from resources like Sigma-Aldrich .
科学的研究の応用
Antimicrobial Agents
5-Chlorobenzofuran-3-one: serves as a scaffold for developing new antimicrobial agents. The benzofuran core is a common feature in many natural products and synthetic compounds with a wide range of biological activities. This compound has been found to be an effective structure for creating derivatives that show improved bioavailability and once-daily dosing, which are significant advantages in antimicrobial therapy .
Anticancer Therapeutics
The benzofuran moiety is a key component in many biologically active heterocycles involved in clinical drugs. Derivatives of 5-Chlorobenzofuran-3-one have shown extraordinary inhibitory potency against various human cancer cell lines. These compounds are promising candidates for development as anticancer agents, particularly due to their outstanding potency compared with reference anticancer drugs .
Enzyme Inhibition
In medicinal chemistry, enzyme inhibitors play a crucial role in drug development. 5-Chlorobenzofuran-3-one derivatives can be designed to target specific enzymes implicated in disease processes. For instance, they can act as acetylcholinesterase (AChE) inhibitors, which are important in treating conditions like Alzheimer’s disease .
Neuroprotective Agents
The neuroprotective potential of 5-Chlorobenzofuran-3-one derivatives is another area of interest. These compounds can be synthesized to protect neuronal cells from damage or death caused by neurodegenerative diseases. Their ability to cross the blood-brain barrier makes them suitable candidates for this application .
Anti-Viral Drugs
Benzofuran derivatives, including those of 5-Chlorobenzofuran-3-one, have been explored for their anti-viral properties. They can be structured to interfere with viral replication or to inhibit proteins essential for viral life cycles, offering a pathway to new treatments for viral infections .
Treatment of Skin Diseases
Some benzofuran derivatives have been used in the treatment of skin diseases such as psoriasis and even skin cancers. The unique structural features of benzofuran make it a privileged structure in the field of drug discovery, especially in the search for efficient treatment options for skin-related ailments .
Safety and Hazards
特性
IUPAC Name |
5-chloro-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCUCXUMVSGDJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395370 | |
| Record name | 5-chlorobenzofuran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3261-05-0 | |
| Record name | 5-chlorobenzofuran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

